molecular formula C24H16O3S B2444579 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-46-9

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2444579
CAS No.: 331460-46-9
M. Wt: 384.45
InChI Key: QIZHVBFYHMWNDK-NTEUORMPSA-N
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Description

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a phenyl group, and a thiophene ring

Properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O3S/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)27-24(26)23-6-3-15-28-23/h1-16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZHVBFYHMWNDK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Enone Formation via Claisen-Schmidt Condensation

The (E)-3-(2-naphthyl)-3-oxo-1-propenyl group is synthesized through a Claisen-Schmidt condensation between 2-acetylnaphthalene and 4-hydroxybenzaldehyde. In a representative procedure, 2-acetylnaphthalene (0.179 mol) and 4-hydroxybenzaldehyde are dissolved in n-butyl acetate, followed by the addition of sodium methoxide (0.268 mol) at 15°C. The exothermic reaction is maintained at 25°C for 30 minutes, then heated to 65°C for 1 hour to drive the condensation.

The reaction’s success hinges on base strength and solvent polarity. Sodium methoxide deprotonates the aldehyde, facilitating nucleophilic attack on the ketone. The (E)-selectivity arises from kinetic control under mild conditions, avoiding isomerization. Post-reaction, the mixture is quenched with water, and the crude product is extracted into organic solvents. Recrystallization from hexane-ethyl acetate (150 mL) yields the enone intermediate with 75% purity.

Esterification with 2-Thiophenecarbonyl Chloride

The phenolic intermediate undergoes esterification with 2-thiophenecarbonyl chloride. Thionyl chloride (SOCl₂) converts 2-thiophenecarboxylic acid to its acyl chloride derivative under reflux (3 hours, 96% yield). The acyl chloride is then reacted with 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenol in anhydrous acetonitrile, using sodium bicarbonate (1.9 g) as a base.

The reaction is refluxed for 5 hours, after which the solvent is evaporated, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1). This method achieves an 82% yield, with the ester’s integrity confirmed by NMR and FT-IR.

Alternative Coupling Approaches

Mitsunobu conditions offer a stereospecific alternative for esterification. Using triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.1 eq), the phenol and 2-thiophenecarboxylic acid are coupled in tetrahydrofuran (THF) at 0°C. However, this method is less efficient (65% yield) due to competing side reactions with the enone’s α,β-unsaturated system.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthesis Methods
Parameter Claisen-Schmidt Condensation Acyl Chloride Esterification Mitsunobu Coupling
Reagents NaOMe, n-butyl acetate SOCl₂, NaHCO₃ DEAD, PPh₃
Temperature 65°C Reflux (80°C) 0°C → RT
Yield 75% 82% 65%
Key Advantage High (E)-selectivity Scalability Stereoretention
Source

Purification and Characterization

Recrystallization from hexane-ethyl acetate (1:1) effectively removes unreacted starting materials, as evidenced by the isolation of epoxy diol analogs in related syntheses. The final product exhibits a melting point of 104–107°C, consistent with conjugated enone-esters. GC-MS analysis confirms a molecular ion peak at m/z 384.4, while ¹H NMR (CDCl₃) displays characteristic signals: δ 8.45 (d, J=16 Hz, 1H, CH=CH), 7.82–7.21 (m, 13H, aromatic), and 2.51 (s, 1H, thiophene-S).

Challenges and Limitations

  • Stereochemical Control : Prolonged heating above 70°C promotes (Z)-isomerization, necessitating strict temperature monitoring.
  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) induce decomposition of the enone moiety, favoring non-polar media like toluene.
  • Thiophene Reactivity : The electron-rich thiophene ring necessitates inert atmospheres to prevent oxidative side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate exhibits several promising biological activities:

Anticancer Properties

Several studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Hek293 (human embryonic kidney cells)

The mechanism of action may involve the inhibition of specific enzymes or pathways involved in cancer progression, making this compound a potential candidate for anticancer drug development.

Antioxidant Activity

The compound has shown significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against common pathogens. The minimum inhibitory concentration (MIC) values indicate its potential effectiveness as an antimicrobial agent .

Material Science Applications

Beyond biological applications, the unique chemical structure of this compound suggests potential uses in material science. Its ability to form complexes with metals or other organic compounds could lead to applications in:

  • Organic photovoltaics
  • Conductive polymers

These applications leverage the compound’s electronic properties and structural versatility.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's functionality:

  • Anticancer Studies :
    • A study demonstrated its effectiveness against MCF-7 cells, showing a dose-dependent response that suggests its potential as a lead compound for developing new anticancer therapies.
  • Antioxidant Mechanisms :
    • Research highlighted its ability to scavenge free radicals effectively, indicating its role in preventing oxidative stress-related diseases .
  • Synthesis Optimization :
    • Ongoing research focuses on optimizing synthetic methods to improve yield and reduce costs, making it more accessible for further research and application development .

Mechanism of Action

The mechanism by which 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate
  • 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-pyridinecarboxylate

Uniqueness

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Biological Activity

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising a naphthyl group, a phenyl group, and a thiophene ring. Its molecular formula is C24H16O4SC_{24}H_{16}O_4S with a molecular weight of approximately 384.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis typically involves multi-step reactions, including:

  • Formation of the naphthyl propenyl ketone through the reaction of 2-naphthaldehyde with acetone in the presence of a base.
  • Coupling with phenyl 2-thiophenecarboxylate under acidic or basic conditions to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to fit into active sites, potentially inhibiting enzymatic activity or altering receptor functions. This can influence various biochemical pathways, including those related to cancer and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It has demonstrated potential in reducing inflammatory markers in various models, suggesting a role in managing conditions like arthritis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. The study concluded that the compound could be developed as a potential chemotherapeutic agent.

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using an animal model of induced inflammation. Administration of the compound resulted in a marked decrease in edema and inflammatory cytokines compared to control groups. These findings support its potential therapeutic application in inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Anti-inflammatory
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoateSimilar structure but lacks thiopheneLower anticancer activity

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate?

The compound can be synthesized via multi-step organic reactions, including:

  • Michael Addition : Analogous to cyclohexenone derivatives, chalcone precursors may undergo Michael addition with esters (e.g., ethyl acetoacetate) under basic conditions, followed by cyclization .
  • Esterification : Final carboxylation steps often involve coupling thiophene carboxylic acid derivatives with phenolic intermediates using coupling agents like DCC/DMAP .
  • Purification : Column chromatography or recrystallization from ethanol is typically used to isolate the product.

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (employing SHELXL or similar software) resolves bond lengths, angles, and stereochemistry .
  • Spectroscopy : 1^1H/13^13C NMR confirms proton environments and carbon frameworks, while FT-IR identifies carbonyl (C=O) and ester (C-O) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conformational disorder in crystallographic studies of this compound be resolved?

  • Occupancy Refinement : In cases of disordered moieties (e.g., rotating thiophene or naphthyl groups), split-site modeling with partial occupancy ratios (e.g., 0.684:0.316) is applied .
  • Puckering Parameters : For cyclic systems, Cremer-Pople parameters quantify ring conformations (e.g., envelope vs. half-chair) .
  • Hydrogen Bonding Networks : Weak interactions (C–H···O) stabilize packing; intermolecular contacts are mapped using Mercury or Olex2 .

Q. What computational methods are used to predict the compound’s reactivity or electronic properties?

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and analyze electrostatic potential surfaces for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent interactions or ligand-protein binding if the compound exhibits bioactivity .
  • Docking Studies : For pharmacological applications, AutoDock Vina may assess interactions with targets like kinases or inflammatory mediators .

Q. How can contradictions between spectroscopic and crystallographic data be addressed?

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformations.
  • Dynamic Effects : Variable-temperature NMR or NOESY can detect dynamic processes (e.g., hindered rotation) not evident in crystallography .
  • Theoretical Modeling : Overlay DFT-optimized structures with crystallographic coordinates to identify steric or electronic distortions .

Methodological Considerations

Q. What strategies optimize the yield of the Michael addition step during synthesis?

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2_2) to enhance reaction rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, MeCN) improve solubility of aromatic intermediates .
  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation; quenching with aqueous HCl prevents over-cyclization .

Q. How is the stereochemical integrity of the (E)-propenyl group maintained during synthesis?

  • Steric Control : Bulky substituents (e.g., naphthyl groups) favor trans-configuration via thermodynamic control during condensation .
  • Chromatographic Separation : If isomerization occurs, reverse-phase HPLC resolves (E)/(Z) isomers using C18 columns and MeOH/H2_2O gradients .

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